molecular formula C11H14N2 B171980 2-isopropyl-4-methyl-1H-benzo[d]imidazole CAS No. 199594-47-3

2-isopropyl-4-methyl-1H-benzo[d]imidazole

Cat. No. B171980
M. Wt: 174.24 g/mol
InChI Key: PCTHPRWIRUPGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-isopropyl-4-methyl-1H-benzo[d]imidazole, also known as Pimozide, is a benzimidazole derivative that is widely used in scientific research. It is a potent dopamine receptor antagonist that has been shown to have antipsychotic and anti-tumor properties.

Mechanism Of Action

2-isopropyl-4-methyl-1H-benzo[d]imidazole works by blocking dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. By blocking dopamine receptors, 2-isopropyl-4-methyl-1H-benzo[d]imidazole reduces the activity of dopamine in the brain, which can help to alleviate psychotic symptoms.

Biochemical And Physiological Effects

2-isopropyl-4-methyl-1H-benzo[d]imidazole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of dopamine in the brain, which can help to alleviate psychotic symptoms. 2-isopropyl-4-methyl-1H-benzo[d]imidazole has also been shown to have anti-tumor properties, possibly by inhibiting the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2-isopropyl-4-methyl-1H-benzo[d]imidazole in lab experiments is that it is a potent dopamine receptor antagonist, which makes it useful for studying the role of dopamine in the brain. However, one limitation of using 2-isopropyl-4-methyl-1H-benzo[d]imidazole is that it can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.

Future Directions

There are a number of future directions for research on 2-isopropyl-4-methyl-1H-benzo[d]imidazole. One area of interest is the development of new cancer treatments based on 2-isopropyl-4-methyl-1H-benzo[d]imidazole's anti-tumor properties. Another area of interest is the development of new antipsychotic medications that are more effective and have fewer side effects than current medications. Additionally, further research is needed to fully understand the mechanism of action of 2-isopropyl-4-methyl-1H-benzo[d]imidazole and its effects on neurotransmitter systems in the brain.

Synthesis Methods

2-isopropyl-4-methyl-1H-benzo[d]imidazole can be synthesized by the reaction of 1,2-diaminobenzene with 4-methyl-2-nitrobenzoic acid followed by reduction of the nitro group with iron powder and hydrochloric acid. The resulting product is then reacted with isopropyl iodide to yield 2-isopropyl-4-methyl-1H-benzo[d]imidazole.

Scientific Research Applications

2-isopropyl-4-methyl-1H-benzo[d]imidazole has been extensively studied for its antipsychotic properties. It is commonly used to treat schizophrenia and other psychotic disorders. 2-isopropyl-4-methyl-1H-benzo[d]imidazole has also been shown to have anti-tumor properties and is being investigated as a potential cancer treatment.

properties

CAS RN

199594-47-3

Product Name

2-isopropyl-4-methyl-1H-benzo[d]imidazole

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

4-methyl-2-propan-2-yl-1H-benzimidazole

InChI

InChI=1S/C11H14N2/c1-7(2)11-12-9-6-4-5-8(3)10(9)13-11/h4-7H,1-3H3,(H,12,13)

InChI Key

PCTHPRWIRUPGAC-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)NC(=N2)C(C)C

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C(C)C

synonyms

1H-Benzimidazole,4-methyl-2-(1-methylethyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.